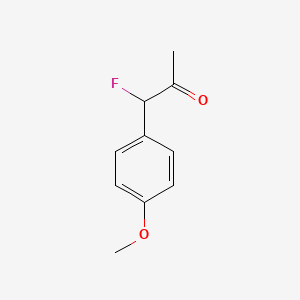

1-Fluoro-1-(4-methoxyphenyl)propan-2-one

説明

1-Fluoro-1-(4-methoxyphenyl)propan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FO₂ (molar mass: 182.19 g/mol). Its structure consists of a propan-2-one backbone substituted at the C1 position with a fluorine atom and a 4-methoxyphenyl group.

For structurally similar compounds like 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one, palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation is employed (72% yield). These methods suggest feasible routes for synthesizing the target compound.

特性

CAS番号 |

96920-90-0 |

|---|---|

分子式 |

C10H11FO2 |

分子量 |

182.19 g/mol |

IUPAC名 |

1-fluoro-1-(4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H11FO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |

InChIキー |

AAUVTDFCHAFEND-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C1=CC=C(C=C1)OC)F |

製品の起源 |

United States |

準備方法

The synthesis of 1-Fluoro-1-(4-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of 1-(4-methoxyphenyl)propan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient production.

化学反応の分析

1-Fluoro-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

科学的研究の応用

1-Fluoro-1-(4-methoxyphenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

Biology: The compound is used in studies to understand enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Research explores its potential as a precursor for developing new therapeutic agents, particularly in the field of oncology and neurology.

作用機序

The mechanism by which 1-Fluoro-1-(4-methoxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or signal transduction processes, making the compound valuable for studying biochemical mechanisms .

類似化合物との比較

1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (3w)

- Structure : Differs by a trifluoromethyl group at the phenyl ring’s meta position.

- Synthesis : Prepared via H-F insertion (50% yield).

- Spectroscopy : ¹H NMR shows a doublet at δ 5.73 ppm (J = 48.5 Hz) for the fluorine-coupled proton, characteristic of α-fluoro ketones.

- Reactivity : The electron-withdrawing trifluoromethyl group reduces phenyl ring reactivity compared to the target compound’s electron-donating methoxy group.

1-(4-Fluoro-3-methoxyphenyl)propan-2-one

- Structure : Fluoro and methoxy groups are on adjacent positions (positions 3 and 4 of the phenyl ring).

- Properties : Predicted boiling point (260.8°C) is higher than the target compound due to increased polarity from ortho-substitution.

Chalcone Derivatives

3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Structure : A chalcone (α,β-unsaturated ketone) with a 2-fluorophenyl group.

- Biological Activity : Chalcones exhibit anti-inflammatory and anticancer properties.

- Key Difference: Conjugated enone system enables π-π stacking interactions absent in the saturated propan-2-one backbone of the target compound.

Sulfur-Containing Analogues

1-((4-Bromophenyl)thio)-1-fluoropropan-2-one (6h)

- Structure : Thioether substituent replaces the 4-methoxyphenyl group.

- Synthesis : Sulfur-assisted fluorinative deacylation (87% yield).

- Spectroscopy: IR shows a C=O stretch at 2929 cm⁻¹, redshifted compared to non-thio derivatives due to sulfur’s electron-donating effect.

Hydroxyl and Amine Derivatives

1-Hydroxy-1-(4-methoxyphenyl)propan-2-one

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Structure : Ketone replaced by an amine; fluorine on a different phenyl position.

- Applications : Used in pharmaceuticals (e.g., antidepressant precursors).

Comparative Data Tables

Table 1: Physicochemical Properties

Table 2: Spectroscopic Features

*Predicted based on analogous compounds.

Research Implications and Gaps

- Synthetic Challenges : Fluorine introduction at C1 requires precise control to avoid side products like β-fluoro isomers.

- Biological Potential: While chalcone derivatives show anticancer activity, the target compound’s bioactivity remains unexplored.

- Spectroscopic Validation : Experimental ¹³C NMR and X-ray crystallography data are needed to confirm structural predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。